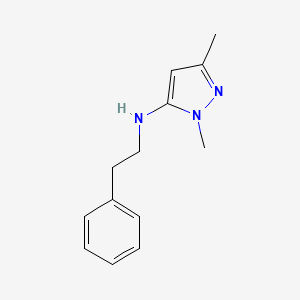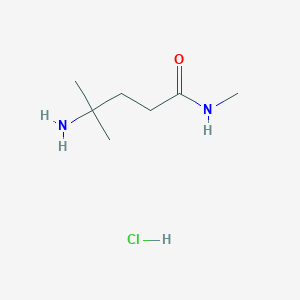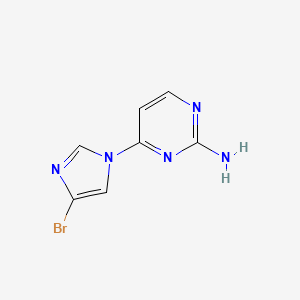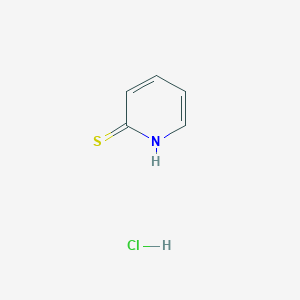
(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine: is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often employed to facilitate the reaction.
Procedure: The 4-bromopyridine is first activated using a base like sodium hydride, followed by the addition of 2,2,2-trifluoroethylamine. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- (1R)-1-(4-fluoropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- (1R)-1-(4-iodopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for certain types of chemical transformations, such as cross-coupling reactions. Additionally, the trifluoromethyl group imparts distinct physicochemical properties, enhancing its potential in various applications.
Eigenschaften
Molekularformel |
C7H6BrF3N2 |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI-Schlüssel |
QLFQQSHAAOBALM-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)



![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)

![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)
